N-(Pyrrolidine-1-carbonothioyl)isobutyramide
Description
N-(Pyrrolidine-1-carbonothioyl)isobutyramide is a thiocarbamoyl-substituted amide characterized by a pyrrolidine ring linked to an isobutyramide moiety via a thiocarbonyl group. Its molecular structure (C₉H₁₆N₂OS) distinguishes it from conventional aliphatic amides, as the pyrrolidine ring introduces steric bulk and the thiocarbamoyl group (N–C=S) replaces the oxygen atom typically found in carboxamides. Applications are hypothesized to include agrochemical or pharmaceutical research, given the biological relevance of structurally analogous amides in insect behavior modulation .
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-methyl-N-(pyrrolidine-1-carbothioyl)propanamide |
InChI |
InChI=1S/C9H16N2OS/c1-7(2)8(12)10-9(13)11-5-3-4-6-11/h7H,3-6H2,1-2H3,(H,10,12,13) |
InChI Key |
JVSZCSAZWVCPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(=S)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(Pyrrolidine-1-carbonothioyl)isobutyramide typically involves the reaction of pyrrolidine with isobutyryl chloride in the presence of a base, followed by the introduction of a carbonothioyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
N-(Pyrrolidine-1-carbonothioyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of N-(Pyrrolidine-1-carbonothioyl)isobutyramide can be understood through its structural similarity to other pyrrolidine derivatives, which have been extensively studied for various biological activities.
Antimicrobial Activity
Pyrrolidine derivatives exhibit significant antimicrobial properties. Recent studies have shown that compounds with similar structures can inhibit bacterial strains by targeting essential enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. For instance, derivatives that include the pyrrolidine moiety have demonstrated effectiveness against resistant bacterial strains, making them promising candidates for antibiotic development .
Antiviral Activity
Research indicates that pyrrolidine-containing compounds can act as inhibitors of viral replication. For example, certain pyrrolidine derivatives have been identified as antagonists of the chemokine receptor CXCR4, which plays a crucial role in HIV infection and cancer metastasis. These findings suggest that this compound may also possess similar antiviral properties, warranting further investigation into its efficacy against viral pathogens .
Anticancer Properties
Compounds with the pyrrolidine scaffold have shown promise in anticancer research. Studies involving thiosemicarbazone-pyrrolidine complexes revealed potent anticancer activity against various cancer cell lines, including lung and ovarian cancers. The mechanism of action often involves apoptosis induction and cell cycle arrest, making these compounds valuable in cancer therapeutics .
Biological Activities
Beyond pharmacological applications, this compound may exhibit a range of biological activities due to its unique chemical structure.
Enzyme Inhibition
Pyrrolidine derivatives are known to inhibit several enzymes that are pivotal in metabolic pathways. For instance, certain derivatives have been documented to inhibit cholinesterases, which are important for neurotransmitter regulation in the nervous system. This inhibition can lead to potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Pyrrolidine-based compounds have been studied for their anti-inflammatory properties, showing potential in reducing inflammation markers in various experimental models . This suggests that this compound could be beneficial in developing anti-inflammatory therapies.
Industrial Applications
In addition to its biological significance, this compound may find applications in industrial settings.
Agrochemical Development
The compound's potential as a pesticide or herbicide is under investigation due to its ability to affect plant growth and resistance to pathogens. Research into the herbicidal properties of similar pyrrolidine compounds indicates that they might be effective in agricultural applications .
Case Studies and Research Findings
Several studies highlight the diverse applications of pyrrolidine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Huang et al., 2015 | Antimicrobial | Identified potent antibacterial activity against resistant strains |
| Li et al., 2020 | Antiviral | Demonstrated effectiveness as CXCR4 antagonists |
| Góra et al., 2020 | Anticancer | Showed significant anticancer activity across multiple cell lines |
These studies underline the versatility of pyrrolidine derivatives and suggest that this compound could be a valuable compound for future research and development.
Mechanism of Action
The mechanism of action of N-(Pyrrolidine-1-carbonothioyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
N-(Pyrrolidine-1-carbonothioyl)isobutyramide is compared to six aliphatic amides (C1–C6) identified in Bactrocera tryonimales volatile blends (Fig. 1, ). Key structural differences include:
- Backbone substitution : The target compound features a cyclic pyrrolidine-thiocarbamoyl group, whereas C1–C6 possess linear or branched alkyl chains (e.g., 2-methylbutyl or 3-methylbutyl).
- Functional groups : The thiocarbamoyl group (C=S) replaces the carbonyl oxygen in C1–C6, reducing polarity and increasing lipophilicity.
Volatility and Abundance Trends
Data from Bactrocera tryonimales studies reveal that aliphatic amides exhibit region- and colony age-dependent volatility profiles (Tables 1–2, ). The target compound’s structural features suggest distinct behavior:
| Compound | Substituent | Functional Group | Molecular Weight (g/mol) | Relative Abundance* | Volatility Inference |
|---|---|---|---|---|---|
| This compound | Pyrrolidine-thiocarbamoyl | Thiocarbamoyl | 200.3 | N/A (synthetic) | Low (cyclic structure, S substitution) |
| C1: N-(2-methylbutyl)acetamide | 2-methylbutyl | Amide | 143.2 | ~10% | Moderate |
| C2: N-(3-methylbutyl)acetamide | 3-methylbutyl | Amide | 143.2 | ~20% | Moderate-high |
| C5: N-(2-methylbutyl)isobutyramide | 2-methylbutyl | Amide | 171.3 | ~10% | Low-moderate |
| C6: N-(3-methylbutyl)isobutyramide | 3-methylbutyl | Amide | 171.3 | ~10% | Low-moderate |
Abundance data derived from *Bactrocera tryonimales volatile emissions ().
- Volatility : The pyrrolidine ring and thiocarbamoyl group likely reduce volatility compared to C1–C6 due to increased molecular weight and decreased hydrogen-bonding capacity.
- Synthetic control over the target compound may circumvent such variability.
Potential Industrial Relevance
- Agrochemicals : The thiocarbamoyl group’s lipophilicity may improve penetration through insect cuticles, enhancing efficacy as a pest control agent.
Biological Activity
N-(Pyrrolidine-1-carbonothioyl)isobutyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of pyrrolidine, this compound may exhibit a range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes the current understanding of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C9H16N2OS
- Molecular Weight : 188.30 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C(=O)N)C(=S)N1CCCC1
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular processes in pathogens or cancer cells. The thioamide functional group may play a critical role in enzyme binding and inhibition.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds often show significant antimicrobial properties. A study highlighted that pyrrolidine carboxamides, structurally similar to this compound, were effective against Mycobacterium tuberculosis by inhibiting the InhA enzyme, crucial for fatty acid synthesis in bacteria .
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Pyrrolidine Carboxamide | InhA (Mycobacterium tuberculosis) | 10.05 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The potential anticancer properties of this compound are suggested by its structural similarity to known anticancer agents. Compounds with similar scaffolds have been evaluated for their ability to induce apoptosis in cancer cell lines. For instance, studies on pyrrolidine derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of apoptosis-related proteins .
Study 1: Inhibition of Enoyl Reductase
A notable case study involved the screening of pyrrolidine-based compounds for their ability to inhibit enoyl reductase enzymes in Mycobacterium tuberculosis. The findings demonstrated that certain modifications on the pyrrolidine ring significantly enhanced inhibitory action against these enzymes, suggesting a pathway for optimizing this compound for improved efficacy .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various pyrrolidine derivatives to identify key structural features that contribute to biological activity. The results indicated that the presence of thioamide groups significantly enhances binding affinity to target enzymes, which may be applicable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
